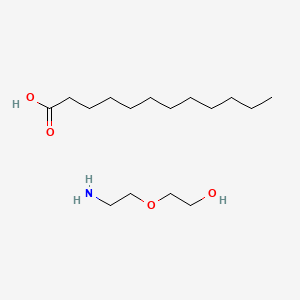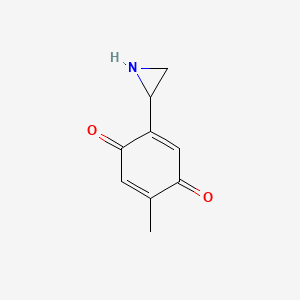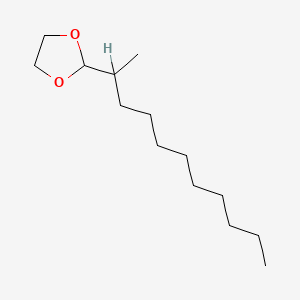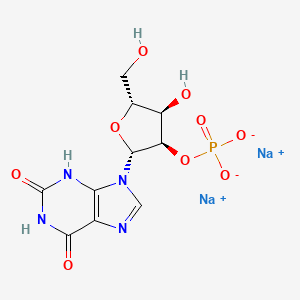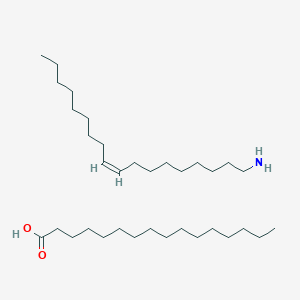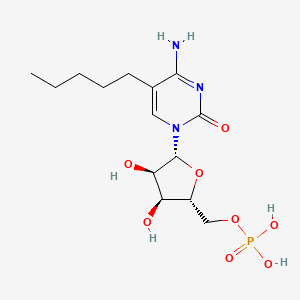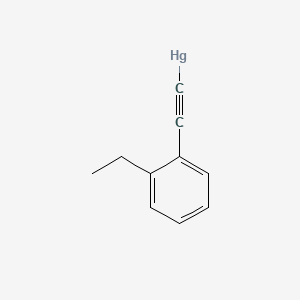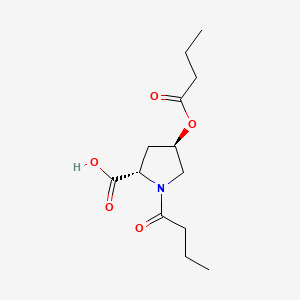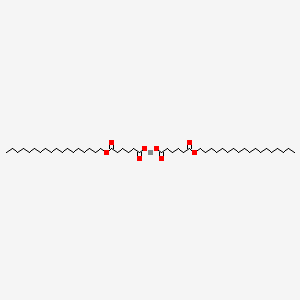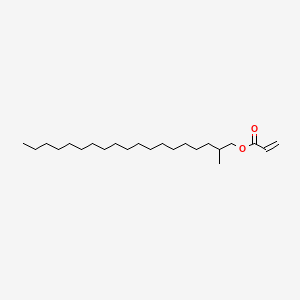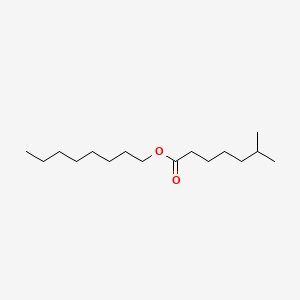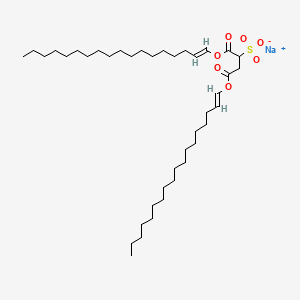
Magnesium uranium(4+) hexaacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium uranium(4+) hexaacetate is a chemical compound with the molecular formula C12H18MgO12U. It is also known as magnesium uranyl acetate. This compound is notable for its unique combination of magnesium and uranium, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium uranium(4+) hexaacetate can be synthesized through the reaction of uranyl acetate with magnesium acetate in an aqueous solution. The reaction typically involves dissolving uranyl acetate and magnesium acetate in water, followed by mixing the solutions under controlled temperature and pH conditions. The resulting precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored and controlled to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium uranium(4+) hexaacetate undergoes various chemical reactions, including:
Oxidation: The uranium component can undergo oxidation reactions, changing its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the uranium’s oxidation state.
Substitution: The acetate groups can be substituted with other ligands in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands like chloride or nitrate can replace acetate groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher oxidation state uranium compounds, while reduction can yield lower oxidation state uranium species.
Applications De Recherche Scientifique
Magnesium uranium(4+) hexaacetate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving uranium chemistry.
Biology: The compound is employed in staining techniques for electron microscopy, providing contrast in biological samples.
Medicine: Research into its potential use in radiopharmaceuticals and cancer treatment is ongoing.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of magnesium uranium(4+) hexaacetate involves its interaction with molecular targets and pathways. The uranium component can interact with biological molecules, potentially affecting cellular processes. The magnesium component plays a role in stabilizing the compound and facilitating its interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium uranyl acetate
- Uranyl magnesium acetate
- Uranium (VI) magnesium acetate oxide hydrate
Uniqueness
Magnesium uranium(4+) hexaacetate is unique due to its specific combination of magnesium and uranium, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
20596-93-4 |
|---|---|
Formule moléculaire |
C2H3MgO2U+5 |
Poids moléculaire |
321.38 g/mol |
Nom IUPAC |
magnesium;uranium(4+);acetate |
InChI |
InChI=1S/C2H4O2.Mg.U/c1-2(3)4;;/h1H3,(H,3,4);;/q;+2;+4/p-1 |
Clé InChI |
YWWHKQRRQGNLQI-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)[O-].[Mg+2].[U+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


